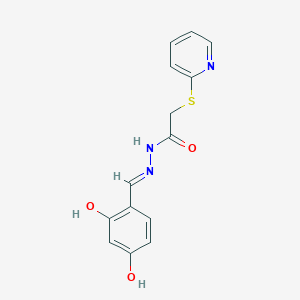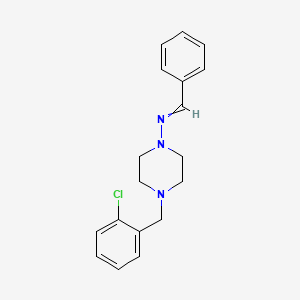![molecular formula C19H26ClNO2 B6102867 4-[5-(2-naphthyloxy)pentyl]morpholine hydrochloride](/img/structure/B6102867.png)
4-[5-(2-naphthyloxy)pentyl]morpholine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(2-naphthyloxy)pentyl]morpholine hydrochloride, also known as NAPM, is a chemical compound that has gained attention in the scientific community for its potential use as a research tool. NAPM is a morpholine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising compound for further research.
Wirkmechanismus
The mechanism of action of 4-[5-(2-naphthyloxy)pentyl]morpholine hydrochloride involves its binding to specific GPCRs, leading to the activation of downstream signaling pathways. This activation can result in a variety of physiological effects, including changes in intracellular calcium levels, cAMP production, and protein kinase activation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the activation of adenylyl cyclase and the inhibition of voltage-gated calcium channels. Additionally, this compound has been shown to have analgesic and anti-inflammatory effects, making it a potential therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[5-(2-naphthyloxy)pentyl]morpholine hydrochloride in lab experiments is its selectivity for certain GPCRs, allowing for the study of specific signaling pathways. However, one limitation is the potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research involving 4-[5-(2-naphthyloxy)pentyl]morpholine hydrochloride. One area of interest is the development of more selective this compound analogs, which could provide greater specificity for certain GPCRs. Additionally, the use of this compound in animal models could provide valuable insights into its potential therapeutic applications. Overall, the study of this compound has the potential to provide valuable insights into the function of GPCRs and their role in physiological processes.
Synthesemethoden
The synthesis of 4-[5-(2-naphthyloxy)pentyl]morpholine hydrochloride involves the reaction of 2-naphthol with 5-bromopentylamine, followed by the addition of morpholine and hydrochloric acid. This method has been successfully used to produce this compound in high yields and purity.
Wissenschaftliche Forschungsanwendungen
4-[5-(2-naphthyloxy)pentyl]morpholine hydrochloride has been used in a variety of scientific research applications, including the study of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a critical role in cellular signaling and are involved in a wide range of physiological processes. This compound has been shown to selectively bind to and activate certain GPCRs, making it a valuable tool for studying their function.
Eigenschaften
IUPAC Name |
4-(5-naphthalen-2-yloxypentyl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.ClH/c1(4-10-20-11-14-21-15-12-20)5-13-22-19-9-8-17-6-2-3-7-18(17)16-19;/h2-3,6-9,16H,1,4-5,10-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRDXELLNGZLED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCOC2=CC3=CC=CC=C3C=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-{[(allylamino)carbonothioyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B6102786.png)
![1-benzyl-4-(3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6102806.png)

![3-[(2-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B6102811.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B6102822.png)
![6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B6102828.png)


![1-[4-(2-iodo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B6102860.png)
![6-[4-(1-azepanylcarbonyl)-1-piperidinyl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6102874.png)
![2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-iodophenyl)hydrazone]](/img/structure/B6102875.png)
![4-(4-chlorophenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6102884.png)
![5-[(dimethylamino)methyl]-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B6102907.png)